![molecular formula C17H13ClO3 B14138420 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione CAS No. 89131-23-7](/img/structure/B14138420.png)
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a chlorine atom and an isopropoxy group attached to the anthracene-1,4-dione core, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione typically involves the chlorination of 3-hydroxyanthracene-1,4-dione followed by etherification with isopropyl alcohol. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the etherification step may be catalyzed by an acid such as sulfuric acid or a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-1,4-dione derivatives.
科学的研究の応用
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
2-Chloroanthracene-1,4-dione: Lacks the isopropoxy group, which may affect its reactivity and applications.
3-[(Propan-2-yl)oxy]anthracene-1,4-dione: Lacks the chlorine atom, which may influence its chemical behavior.
Anthracene-1,4-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is unique due to the presence of both the chlorine atom and the isopropoxy group
特性
CAS番号 |
89131-23-7 |
|---|---|
分子式 |
C17H13ClO3 |
分子量 |
300.7 g/mol |
IUPAC名 |
2-chloro-3-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H13ClO3/c1-9(2)21-17-14(18)15(19)12-7-10-5-3-4-6-11(10)8-13(12)16(17)20/h3-9H,1-2H3 |
InChIキー |
JOSNJMSUSYKOPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


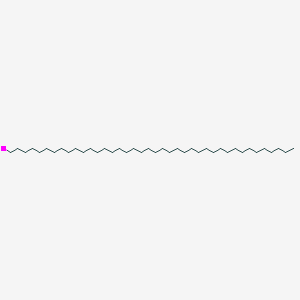
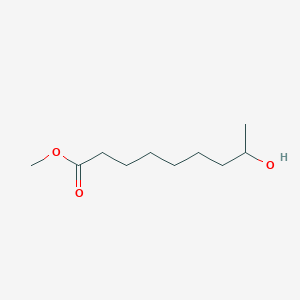

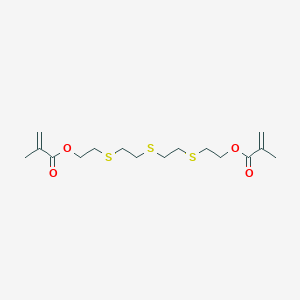
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
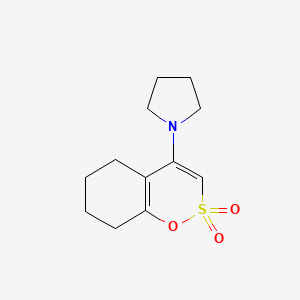
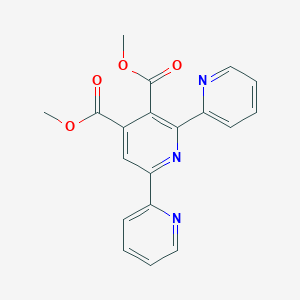

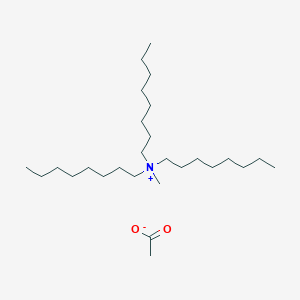
phosphanium bromide](/img/structure/B14138417.png)
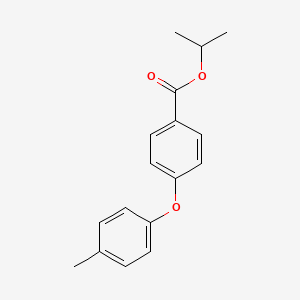
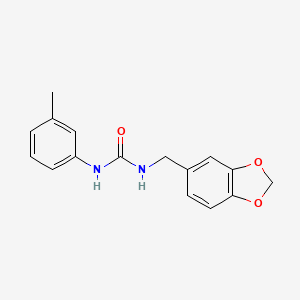
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
